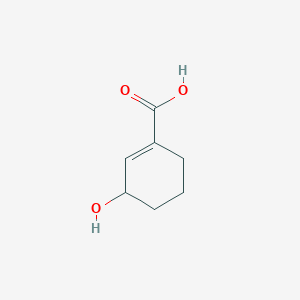3-Hydroxy-1-cyclohexene-1-carboxylic acid
CAS No.: 127943-85-5
Cat. No.: VC7609926
Molecular Formula: C7H10O3
Molecular Weight: 142.154
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 127943-85-5 |
|---|---|
| Molecular Formula | C7H10O3 |
| Molecular Weight | 142.154 |
| IUPAC Name | 3-hydroxycyclohexene-1-carboxylic acid |
| Standard InChI | InChI=1S/C7H10O3/c8-6-3-1-2-5(4-6)7(9)10/h4,6,8H,1-3H2,(H,9,10) |
| Standard InChI Key | XTUWBPMQHYBTNC-UHFFFAOYSA-N |
| SMILES | C1CC(C=C(C1)C(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-hydroxycyclohexene-1-carboxylic acid, reflects its bicyclic structure: a six-membered cyclohexene ring with a hydroxyl group at position 3 and a carboxylic acid group at position 1. The conjugated double bond between C1 and C2 introduces strain, influencing its reactivity in cycloaddition and oxidation reactions. The Standard InChIKey (XTUWBPMQHYBTNC-UHFFFAOYSA-N) and SMILES notation (C1CC(C=C(C1)C(=O)O)O) provide unambiguous representations of its stereochemistry and functional group arrangement.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 127943-85-5 |
| Molecular Formula | |
| Molecular Weight | 142.154 g/mol |
| IUPAC Name | 3-hydroxycyclohexene-1-carboxylic acid |
| SMILES | C1CC(C=C(C1)C(=O)O)O |
| PubChem CID | 55299090 |
Electronic and Steric Effects
The electron-withdrawing carboxylic acid group polarizes the cyclohexene ring, enhancing susceptibility to nucleophilic attack at the α,β-unsaturated position. Conversely, the hydroxyl group donates electrons through resonance, creating regions of electron density that facilitate hydrogen bonding. This duality enables the compound to act as a ligand in metal-organic frameworks (MOFs) or a monomer in polymer synthesis.
Synthesis Pathways and Methodological Considerations
General Strategies
While direct synthetic routes to 3-hydroxy-1-cyclohexene-1-carboxylic acid remain underexplored, analogous compounds suggest feasible approaches:
-
Oxidative Functionalization: Starting from cyclohexene, sequential epoxidation and acid-catalyzed ring-opening could introduce hydroxyl and carboxyl groups.
-
Diels-Alder Cycloaddition: Employing dienes and dienophiles with pre-installed hydroxyl and carboxyl functionalities may yield the target compound after dehydrogenation.
Stereoselective Challenges
Achieving regioselectivity in hydroxylation and carboxylation remains a hurdle. For instance, the synthesis of oseltamivir analogs involves bromoamidation of bromoarene cis-dihydrodiols, requiring precise control over stereochemistry . Similar methodologies, adapted for 3-hydroxy-1-cyclohexene-1-carboxylic acid, may necessitate chiral catalysts or enzymatic resolution to isolate enantiomerically pure products .
Pharmaceutical and Biological Applications
Bioactivity Profile
Preliminary studies indicate antimicrobial and antioxidant properties, likely due to metal chelation and free radical scavenging. The hydroxyl group’s redox activity may disrupt microbial cell membranes, while the carboxyl group enhances solubility in biological matrices.
Material Science Applications
Polymer Precursors
The compound’s bifunctional nature enables its use in synthesizing polyesters and polyamides. For example, condensation polymerization with diols or diamines yields resins with enhanced adhesion properties, suitable for coatings or adhesives.
Metal-Organic Frameworks (MOFs)
As a ligand, 3-hydroxy-1-cyclohexene-1-carboxylic acid can coordinate with transition metals (e.g., Zn²⁺, Cu²⁺) to form MOFs with high surface areas. These materials show promise in gas storage, catalysis, and drug delivery.
Analytical Characterization and Challenges
Spectroscopic Techniques
-
NMR Spectroscopy: and NMR spectra reveal proton environments and carbon hybridization states, critical for verifying regiochemistry.
-
Mass Spectrometry: High-resolution MS confirms molecular weight and fragmentation patterns, though the compound’s thermal instability may complicate analysis.
Solubility and Stability Issues
Aqueous solubility remains uncharacterized, posing formulation challenges for pharmaceutical use. Additionally, the α,β-unsaturated system is prone to Michael addition reactions, necessitating inert storage conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume